Fargesol
Overview
Description
Fargesol is a synthetic organic compound with the chemical name dimethyl disulfide. It is a colorless liquid with a foul odor and is flammable. This compound is primarily used as a catalyst and vulcanizing agent in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fargesol is typically synthesized through the direct synthesis of dimethyl disulfide. One common method involves the oxidation of methylthiourea or dimethylthiourea using hydrogen peroxide. This reaction is carried out under controlled conditions to ensure the efficient production of this compound .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves the careful handling of reactants and the implementation of safety measures due to the flammable nature of the compound. The industrial production process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Fargesol undergoes various chemical reactions, including:
Sulfur Addition Reactions: this compound is used in sulfur addition reactions, converting inorganic sulfur into organic sulfur compounds.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and other oxidizing agents.
Sulfur Addition Reactions: Reagents such as sulfur and organic substrates are used, with the reactions often conducted at elevated temperatures.
Major Products:
Oxidation Reactions: Aldehydes, ketones, and other organic compounds.
Sulfur Addition Reactions: Organic sulfur compounds.
Scientific Research Applications
Fargesol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Fargesol exerts its effects involves its interaction with molecular targets and pathways. In catalytic reactions, this compound facilitates the conversion of reactants to products by lowering the activation energy of the reaction. Its role as a vulcanizing agent involves the formation of cross-links between polymer chains, enhancing the mechanical properties of rubber .
Comparison with Similar Compounds
Fargesol can be compared with other similar compounds, such as:
Dimethyl Sulfide: Another sulfur-containing compound used in various industrial applications.
Dimethyl Sulfoxide: Known for its solvent properties and applications in pharmaceuticals and chemical synthesis.
Methylthiourea: A precursor in the synthesis of this compound and other sulfur-containing compounds.
Uniqueness of this compound: this compound’s unique properties, such as its ability to act as both a catalyst and a vulcanizing agent, distinguish it from other similar compounds. Its versatility in various chemical reactions and industrial applications highlights its significance in scientific research and industry .
Properties
IUPAC Name |
(S)-(3,4-dimethoxyphenyl)-[(3S,4R,5S)-5-(3,4-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-25-17-7-5-13(9-19(17)27-3)21(24)16-12-29-22(15(16)11-23)14-6-8-18(26-2)20(10-14)28-4/h5-10,15-16,21-24H,11-12H2,1-4H3/t15-,16+,21+,22+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXRGUWLQJECEW-LGFFLQIISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)OC)OC)O)CO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]([C@@H](CO2)[C@@H](C3=CC(=C(C=C3)OC)OC)O)CO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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